molecular formula C18H24BrNO3S B1667781 Bretylium tosylate CAS No. 61-75-6

Bretylium tosylate

Cat. No. B1667781
CAS RN: 61-75-6
M. Wt: 414.4 g/mol
InChI Key: KVWNWTZZBKCOPM-UHFFFAOYSA-M
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Description

Bretylium tosylate, also known as Bretylium, is an antiarrhythmic agent . It blocks the release of noradrenaline from nerve terminals, decreasing output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic .


Synthesis Analysis

Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .


Molecular Structure Analysis

Bretylium tosylate crystallizes in space group C2/c with a = 32.6238 (4), b = 12.40353 (14), c = 9.93864 (12) Å, β = 101.4676 (10), V = 3941.39 (5) Å3, and Z = 8 .


Chemical Reactions Analysis

The presence of any residual alcohols from synthetic reaction or recrystallization steps may result in the formation of alkyl esters of the sulfonic acids .


Physical And Chemical Properties Analysis

Bretylium tosylate has a molecular formula of C11H17BrN and a molar mass of 243.168 g·mol−1 .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Bretylium Tosylate : The crystal structure of bretylium tosylate has been analyzed using synchrotron X-ray powder diffraction data and optimized using density functional techniques. This research offers insights into its structural characteristics and stability, crucial for understanding its interactions at a molecular level (Wheatley et al., 2018).

Biological and Pharmacological Studies

  • Modulation of Sweating during Exercise : A study investigated the role of bretylium tosylate in modulating sweating during exercise in the heat. The findings highlight the influence of bretylium tosylate on eccrine sweating, which is crucial for understanding its therapeutic applications (Amano et al., 2020).
  • Neurotransmitter Release Inhibition : Research has shown that bretylium selectively abolishes neurotransmitter release from sympathetic peripheral nerve terminals, providing insights into its mechanism of action in the nervous system (Brain & Cunnane, 2008).

Chromatographic Analysis

  • Reversed-Phase Retention of Ionizable Analytes : Bretylium tosylate has been used as a probe in studying the ion-exchange properties of reversed-phase bonded phases. This research is significant for understanding the retention behavior of ionizable compounds in chromatography (Neue et al., 2001).

Interaction with Na,K-ATPase

  • Inhibition of Na,K-ATPase : Studies have shown that bretylium inhibits the Na pump (Na,K-ATPase) by competing for the extracellular K-site. This finding is important for understanding its potential impact on cellular ion transport and cardiac function (Helms et al., 2004).

Cardiac Research

  • Preventing Ventricular Fibrillation : Bretylium has been shown to prevent ventricular fibrillation by flattening cardiac restitution curves, which is pivotal in understanding its role in treating cardiac arrhythmias (Garfinkel et al., 2000).

Uptake in Nerve Tissues

  • Uptake and Retention in Nerves : Research has examined the uptake andretention of bretylium in peripheral sympathetic nerves, providing valuable information on its interaction and effects on the nervous system, particularly in conditions involving nerve degeneration or damage (Almgren & Lundberg, 2009).

Cardiac Resuscitation

  • Pharmacologic Therapy in Cardiac Resuscitation : The reintroduction of bretylium for ventricular tachycardia/ventricular fibrillation therapy offers new opportunities for cardiac resuscitation research, focusing on administration timing and dosage (Somberg & Molnar, 2020).

Radiotherapeutic Applications

  • 131I-meta-iodobenzylguanidine Therapy : Bretylium's benzyl group contributes to the development of Iobenguane, used as a radiotherapeutic agent in neuroectodermal tumors. This application underscores its potential in targeted cancer therapy (Giammarile et al., 2008).

Neurophysiology

  • Impact on Cholinergic Structures : Studies exploring bretylium tosylate's impact on cholinergic structures, myocardial function, and electromotive stomach activity provide a broader understanding of its physiological effects beyond its primary use (Lychkova, 2005).

Neurotransmitter Dynamics

  • Calcium Transients in Nerve Varicosities : Research on the effects of bretylium on calcium transients in varicosities of the mouse vas deferens illuminates its influence on synaptic transmission and neurotransmitter dynamics (Jackson & Cunnane, 2002).

Uptake Mechanisms in Nerve Tissues

  • Accumulation in Peripheral Sympathetic Nerves : The study of bretylium uptake in rat heart atrium provides insights into its mechanism of action in sympathetic nerves, influencing future therapeutic applications (Ross & Gosztonyi, 2004).

Skin Blood Flow Dynamics

  • Influence on Cutaneous Vasodilation : Research examining bretylium tosylate's effect on skin blood flow during hyperthermia and various physiological conditions sheds light on its impact on peripheral vascular dynamics (Pierzga et al., 2003),(Simmons et al., 2007).

Protein-Protein Interaction Studies

  • Bioluminescence Resonance Energy Transfer (BRET) : While not directly related to bretylium tosylate, this method provides a platform for studying protein-protein interactions, which can be critical in understanding the molecular mechanisms of drugs like bretylium tosylate (Pfleger & Eidne, 2006).

Vascular Responses to Skin Cooling

  • Vasoconstrictor Response to Local Cooling : Studies on the cutaneous vasoconstrictor response to local cooling, utilizing bretylium tosylate, provide insights into its effects on peripheral vascular responses and the underlying neurogenic mechanisms (Johnson et al., 2005).

Safety And Hazards

Bretylium tosylate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment . Rapid intravenous administration may cause severe nausea and vomiting, and intramuscular injection at the same site may cause atrophy and necrosis of muscle tissue .

properties

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWNWTZZBKCOPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022685
Record name Bretylium tosylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>62.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Bretylium tosylate

CAS RN

61-75-6
Record name Bretylium tosylate
Source CAS Common Chemistry
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Record name Bretylium tosylate [USAN:USP]
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Record name Bretylium tosylate
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Record name Bretylium tosylate
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Record name Bretylium tosilate
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Record name BRETYLIUM TOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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